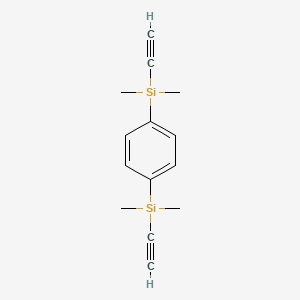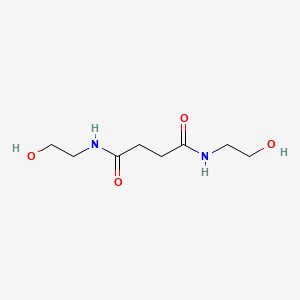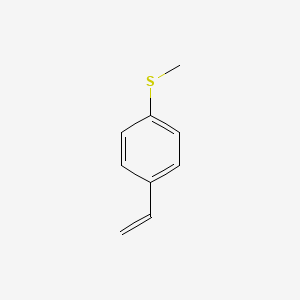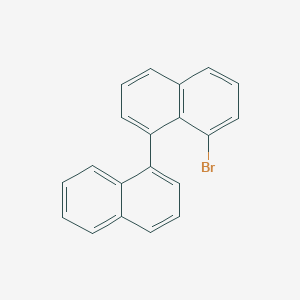
8-Bromo-1,1'-binaphthalene
Descripción general
Descripción
8-Bromo-1,1’-binaphthalene is an organic compound with the molecular formula C20H13Br It is a brominated derivative of 1,1’-binaphthalene, characterized by the presence of a bromine atom at the 8th position of the binaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,1’-binaphthalene typically involves the bromination of 1,1’-binaphthalene. One common method includes the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The process involves:
- Dissolving 1,1’-binaphthalene in dry acetonitrile.
- Adding bromine dropwise to the solution while maintaining a low temperature.
- Stirring the mixture until the reaction is complete.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 8-Bromo-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1,1’-binaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,1’-binaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted binaphthalenes.
- Oxidation reactions produce quinones or other oxidized products.
- Reduction reactions result in the formation of 1,1’-binaphthalene.
Aplicaciones Científicas De Investigación
8-Bromo-1,1’-binaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized binaphthalenes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,1’-binaphthalene involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles, leading to the formation of new compounds.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Comparación Con Compuestos Similares
1,1’-Binaphthalene: The parent compound without the bromine substitution.
2,2’-Dibromo-1,1’-binaphthalene: A derivative with bromine atoms at the 2nd and 2nd’ positions.
8,8’-Dibromo-1,1’-binaphthalene: A derivative with bromine atoms at the 8th and 8th’ positions.
Uniqueness: 8-Bromo-1,1’-binaphthalene is unique due to its selective bromination at the 8th position, which imparts distinct chemical properties and reactivity. This selective substitution allows for targeted functionalization and applications in various fields.
Propiedades
IUPAC Name |
1-bromo-8-naphthalen-1-ylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-19-13-5-9-15-8-4-12-18(20(15)19)17-11-3-7-14-6-1-2-10-16(14)17/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHKWGQGDSMCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=C3C(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571989 | |
| Record name | 8-Bromo-1,1'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189824-08-6 | |
| Record name | 8-Bromo-1,1'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


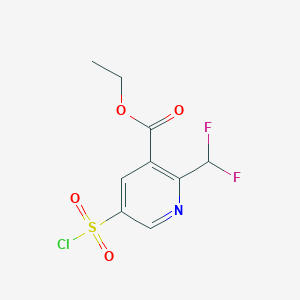
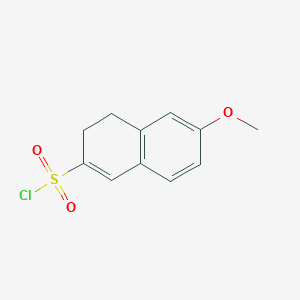
![3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B3048927.png)
![2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B3048929.png)
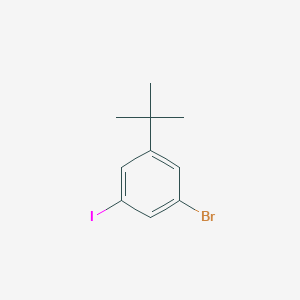
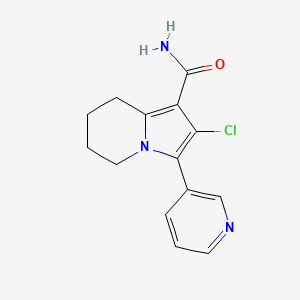
![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)

